Ruscoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

Ruscoside can be extracted from the underground parts of Ruscus species, such as the rhizomes and roots . The extraction process typically involves the use of solvents like ethanol or methanol to isolate the steroidal saponins . The crude extract is then purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale extraction from Ruscus aculeatus L. rhizomes. The process includes drying and grinding the plant material, followed by solvent extraction and purification . The final product is standardized to ensure a consistent concentration of this compound.

化学反応の分析

Types of Reactions

Ruscoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.

Glycosylation: Enzymatic glycosylation can attach sugar moieties to the aglycone part of this compound, forming glycosides.

Major Products Formed

The major products formed from these reactions include ruscogenin and neoruscogenin, which are the aglycone components of this compound .

科学的研究の応用

Venous Insufficiency Treatment

Ruscoside is primarily recognized for its effectiveness in treating chronic venous insufficiency (CVI). Studies have demonstrated that extracts containing this compound can significantly alleviate symptoms associated with CVI, such as pain, cramps, and feelings of heaviness in the lower limbs. For instance, a clinical trial involving Latin American patients showed a marked reduction in the severity of CVI symptoms after treatment with Ruscus extract .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In animal models, sapogenins isolated from Ruscus aculeatus demonstrated the ability to reduce edema and inflammation . The mechanism is thought to involve the inhibition of pro-inflammatory mediators and the modulation of vascular permeability.

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various bacterial and fungal strains. Extracts from Ruscus species have been tested for their antibacterial and antifungal activities, often outperforming standard pharmaceuticals like streptomycin and ketoconazole in specific assays . This suggests potential applications in treating infections or as a preservative in food products.

Microcirculation Improvement

The compound has been studied for its role in enhancing microcirculation. In a pilot study, this compound-containing supplements were found to improve blood flow and microvascular function, which is crucial for tissue health and recovery from injuries . This property may have implications for conditions requiring improved circulation.

Vasoconstriction and Venotonic Effects

This compound's therapeutic effects are largely attributed to its vasoconstrictive and venotonic properties. It acts on α-adrenergic receptors, leading to increased vascular tone and reduced capillary permeability . This action is particularly beneficial in managing varicose veins and other venous disorders.

Inhibition of Enzymatic Activity

Studies have indicated that this compound can inhibit enzymes such as elastase, which contributes to tissue breakdown and inflammation. This inhibition may help maintain vascular integrity and reduce edema in patients with venous insufficiency .

Clinical Efficacy in Chronic Venous Disease

A systematic review highlighted multiple studies assessing the efficacy of Ruscus extracts containing this compound in patients with chronic venous disease. Results consistently indicated significant improvements in symptoms compared to placebo groups. One study noted a decrease in clinical symptom severity by over 30% after treatment with this compound-rich extracts .

Comparative Studies with Standard Treatments

In comparative studies against conventional treatments for CVI, this compound demonstrated comparable efficacy with fewer side effects. For example, a study comparing this compound extracts with standard pharmacotherapies found that while both were effective, patients reported a preference for herbal treatments due to better tolerability .

作用機序

Ruscoside exerts its effects primarily through its interaction with vascular smooth muscle cells. It enhances venous tone and reduces capillary permeability by inhibiting the activity of enzymes involved in the degradation of the extracellular matrix . Additionally, this compound has anti-inflammatory properties by inhibiting the synthesis of prostaglandins and other inflammatory mediators .

類似化合物との比較

Similar Compounds

Ruscogenin: An aglycone of ruscoside with similar vasoconstrictive and anti-inflammatory properties.

Neoruscogenin: Another aglycone of this compound, known for its venotonic effects.

Uniqueness of this compound

This compound is unique due to its specific combination of sugar moieties and aglycone structure, which contributes to its distinct pharmacological profile . Unlike other similar compounds, this compound has a broader range of biological activities and is more effective in enhancing venous tone and reducing inflammation .

生物活性

Ruscoside is a steroidal saponin derived from various species of the Ruscus genus, particularly Ruscus aculeatus. It has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

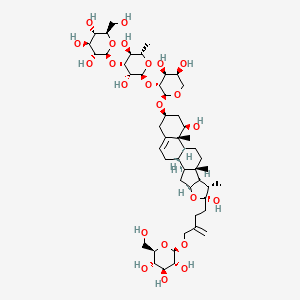

Chemical Structure and Properties

This compound is classified as a saponin glycoside, which contributes to its biological activities. Its structure includes a steroid backbone, which is characteristic of many bioactive compounds derived from plants. The molecular formula for this compound is C27H44O10S, indicating its complex nature.

Biological Activities

1. Anti-inflammatory Effects

This compound has been shown to exhibit significant anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways in various cell types. For instance, in vitro studies demonstrated that this compound reduced the expression of TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS) .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound effectively scavenges free radicals, thereby protecting cells from oxidative stress. A comparative study showed that this compound exhibited higher antioxidant activity than some commonly used antioxidants like ascorbic acid .

3. Anticancer Potential

Recent research highlights the anticancer potential of this compound, particularly against breast cancer cell lines such as MCF-7. In vitro studies revealed that this compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Anticancer Activity in MCF-7 Cells

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers:

| Treatment (µM) | Cell Viability (%) | Apoptosis (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 | 75 | 25 |

| 20 | 50 | 50 |

| 40 | 30 | 70 |

This data suggests a dose-dependent response to this compound treatment .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammation, this compound was administered to LPS-stimulated macrophages. The findings showed a reduction in the secretion of inflammatory cytokines:

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| This compound (10 µM) | 120 | 80 |

| This compound (20 µM) | 60 | 30 |

These results demonstrate the efficacy of this compound in mitigating inflammatory responses .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of NF-κB Activation : this compound suppresses NF-κB signaling, leading to decreased expression of inflammatory mediators.

- Modulation of Apoptotic Pathways : By influencing Bcl-2 family proteins and activating caspases, this compound promotes apoptosis in cancer cells.

- Scavenging Free Radicals : The antioxidant properties are attributed to the ability of this compound to donate electrons to free radicals, neutralizing their harmful effects.

特性

CAS番号 |

51024-64-7 |

|---|---|

分子式 |

C50H80O23 |

分子量 |

1049.2 g/mol |

IUPAC名 |

(2R,3R,4S,5S,6R)-2-[4-[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-14-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-6,16-dihydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-yl]-2-methylidenebutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C50H80O23/c1-19(17-65-44-39(61)37(59)35(57)29(15-51)68-44)8-11-50(64)20(2)32-28(73-50)14-26-24-7-6-22-12-23(53)13-31(49(22,5)25(24)9-10-48(26,32)4)70-47-43(34(56)27(54)18-66-47)72-46-41(63)42(33(55)21(3)67-46)71-45-40(62)38(60)36(58)30(16-52)69-45/h6,20-21,23-47,51-64H,1,7-18H2,2-5H3/t20-,21-,23+,24+,25-,26-,27-,28-,29+,30+,31+,32-,33-,34-,35+,36+,37-,38-,39+,40+,41+,42+,43+,44+,45-,46-,47-,48-,49-,50+/m0/s1 |

InChIキー |

JWGLJRXUTIFBHW-MTRMYNQZSA-N |

SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)OC1(CCC(=C)COC9C(C(C(C(O9)CO)O)O)O)O |

異性体SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)O[C@@]1(CCC(=C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |

正規SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)OC1(CCC(=C)COC9C(C(C(C(O9)CO)O)O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ruscoside; Ruscoside [WHO-DD]; J1.465.421F; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。